2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c20-15-3-4-16(17(21)10-15)19(26)24-12-13-5-8-25(9-6-13)18-14(11-22)2-1-7-23-18/h1-4,7,10,13H,5-6,8-9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQIBCNPCCTVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to start with 2,4-dichlorobenzoic acid, which undergoes amidation with an appropriate amine derivative. The piperidine ring and cyanopyridine moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms can be oxidized to form chloro derivatives.
Reduction: : The compound can be reduced to remove chlorine atoms or other functional groups.
Substitution: : The benzamide core can undergo nucleophilic substitution reactions, replacing the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of chloro derivatives.
Reduction: : Formation of dechlorinated or other reduced derivatives.
Substitution: : Formation of amides, esters, or other substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide may be studied for its potential biological activity. It could be used to develop new drugs or as a tool compound in biochemical assays.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.
Industry
In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s closest structural analogs share the 2,4-dichlorobenzamide core and piperidine backbone but differ in substituents on the piperidine ring. Below is a detailed comparison with key derivatives:
Analog 1: 2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide
- Structural Differences: The 1-position of the piperidine is substituted with a naphthalen-2-ylmethyl group instead of 3-cyanopyridin-2-yl.
- Activity: Exhibits an IC50 of ~50,000 nM against γ-aminobutyric acid transporter 4 (SLC6A11), indicating moderate binding affinity .
Analog 2: [18F]2,4-Dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide
- Structural Differences : Incorporates a 6-fluoropyridin-2-yl group at the 4-position of piperidine and a propylsulfonyl group at the 1-position.
- Activity : Radiolabeled with fluorine-18 for positron emission tomography (PET) imaging, suggesting utility in tracing neuronal pathways .
Analog 3: 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide
- Structural Differences : The 1-position of piperidine is substituted with a 2,4-dichlorobenzoyl group.
- Crystallography : Forms N–H⋯O hydrogen bonds and C–H⋯π interactions in the solid state, stabilizing its conformation .
Activity and Selectivity Profiles
A comparative analysis of biological activities is summarized below:
Biological Activity
2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a dichlorobenzamide core, substituted with a piperidine moiety linked to a cyanopyridine group. This structural configuration is significant for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values indicate its potency in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.87–12.91 |
| MDA-MB-231 | 1.75–9.46 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values suggest that the compound is more effective than traditional chemotherapeutics like 5-Fluorouracil (5-FU), which has IC50 values of 17.02 µM and 11.73 µM in the same cell lines .
The mechanism underlying the antitumor activity involves the induction of apoptosis through caspase activation. Specifically, treated MCF-7 cells exhibited increased levels of caspase 9, indicating an apoptotic pathway activation:
This increase was compared to Staurosporine, a known inducer of apoptosis, which showed lower caspase levels .
Pharmacokinetics
The pharmacokinetic profile of the compound shows promising attributes:
- Clearance :
- Oral Bioavailability : after administration of
These parameters indicate a favorable absorption and distribution profile in vivo, essential for therapeutic efficacy .
Toxicity Studies
Toxicity assessments have shown that the compound does not exhibit acute toxicity in animal models at doses up to . This safety margin is critical for further development as a therapeutic agent .
Case Studies and Research Findings
- Study on Selectivity and Efficacy :
- Structure-Activity Relationship (SAR) :
- Combination Therapies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
